3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone family, a class of heterocyclic molecules known for their kinase inhibition and anticancer properties. Its structure features a cyclohexyl group attached via a propanamide linker to the pyrazolopyrimidine core. The core itself is substituted with a phenyl group at the 1-position and a ketone at the 4-position. This molecular architecture is designed to optimize interactions with therapeutic targets such as EGFR (epidermal growth factor receptor), a key oncogenic driver in cancers .
Properties
IUPAC Name |
3-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h2,5-6,9-10,13-15H,1,3-4,7-8,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHUNWRHXKWNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:
Formation of pyrazolo[3,4-d]pyrimidinone core: : This can be achieved by condensing appropriate hydrazine derivatives with 4-oxo-1-phenyl-1H-pyrazole-5-carbaldehyde.
Addition of cyclohexyl group: : The cyclohexyl group can be introduced via a Friedel-Crafts alkylation or similar reactions.
Propanamide linkage: : Coupling of the intermediate with 3-cyclohexylpropanoic acid or its derivatives under suitable conditions (e.g., amidation reaction) to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to optimize reaction conditions and ensure consistent product quality. Use of catalysts and optimizations in temperature and pressure conditions are common to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at specific sites, potentially modifying the phenyl or cyclohexyl groups.
Reduction: : Selective reduction can be performed on the pyrazolo[3,4-d]pyrimidinone core.
Substitution: : The phenyl group allows for various electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of sodium borohydride.
Substitution: : Halogenation agents like N-bromosuccinimide or chlorinating agents.
Major Products
The reactions lead to the formation of various derivatives, each differing slightly in molecular structure but potentially offering new properties for different applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is , with a molecular weight of 351.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly as an inhibitor in various enzymatic pathways.
Anticancer Activity
Research has identified the compound as a potential inhibitor of polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancer cells. Plk1 inhibitors are being explored as therapeutic agents due to their ability to disrupt mitotic processes in cancer cells. A study demonstrated that compounds with similar scaffolds effectively inhibit Plk1 activity, suggesting that 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide could exhibit similar properties .
Selective Targeting of Protein Kinases
The compound's structure allows it to selectively target protein kinases involved in oncogenic signaling pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For instance, inhibitors derived from pyrazolo[3,4-d]pyrimidine have shown promise in selectively inhibiting Mer tyrosine kinase (MerTK), which plays a role in tumor progression and metastasis .
Neurological Applications
Emerging research indicates that compounds similar to 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide may also have applications in treating neurological disorders due to their ability to penetrate the central nervous system (CNS). Studies on CNS penetrant inhibitors highlight the importance of structural modifications that enhance bioavailability and target specificity .
Case Study 1: Inhibition of Plk1
In a study focusing on the development of small-molecule inhibitors targeting Plk1, several compounds were evaluated for their binding affinity and inhibitory activity. The results indicated that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced potency against Plk1. The structure–activity relationship (SAR) studies revealed that substituents on the phenyl ring could be optimized for better interaction with the target site .
| Compound | IC50 (μM) | Binding Affinity | Comments |
|---|---|---|---|
| Compound A | 14.74 ± 0.48 | High | Effective against Plk1 |
| Compound B | >50 | Low | Requires further optimization |
Case Study 2: CNS Penetration
A series of compounds based on the pyrazolo[3,4-d]pyrimidine framework were tested for their ability to cross the blood-brain barrier (BBB). Results showed that certain modifications improved permeability without compromising selectivity for their targets. This finding is critical for developing treatments for neurological diseases where targeting brain tissues is essential .
Mechanism of Action
The mechanism by which 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exerts its effects typically involves:
Molecular targets: : It might bind to specific enzymes or receptors, modulating their activity.
Pathways: : Altering biochemical pathways, either by inhibiting or activating certain processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-d]pyrimidinone scaffold is highly versatile, with modifications at the 1-, 4-, and 5-positions significantly altering bioactivity. Below is a comparative analysis of key analogues:
Key Observations:
- Cyclohexyl vs.
- Propanamide Linker : Common across analogues, this linker facilitates hydrogen bonding with kinase ATP-binding pockets. The cyclohexyl group’s bulkiness might sterically hinder binding compared to smaller substituents (e.g., methyl in Compound 235).
EGFR Inhibition:
- Compound 237 (benzylidene acetohydrazide) showed moderate EGFR inhibition (IC50: 0.186 µM), ~6-fold less potent than erlotinib (IC50: 0.03 µM). Docking studies (PDB: 1M17) confirmed ATP-site binding, but steric clashes with larger substituents (e.g., cyclohexyl) could reduce affinity.
- Hypothesis for Target Compound : The cyclohexyl group might reduce EGFR potency compared to smaller analogues but improve selectivity for other kinases.
Apoptosis Induction:
- Compound 235 (methyl-substituted) exhibited the highest apoptosis activity (flow cytometry), followed by 234, 236, and 237. This suggests smaller substituents enhance pro-apoptotic effects, possibly due to improved cellular uptake or off-target interactions.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : tert-butyl () and trifluoromethyl groups () resist oxidative metabolism, whereas cyclohexyl may undergo CYP450-mediated hydroxylation.
Biological Activity
3-Cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, identified by its CAS number 899752-25-1, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention due to its diverse pharmacological activities, particularly in oncology. The structural features of this compound suggest potential biological activity that warrants detailed exploration.
Chemical Structure and Properties
The molecular formula of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is with a molecular weight of 365.4 g/mol. Its structure includes a cyclohexyl group, a phenyl ring, and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 899752-25-1 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide have shown significant activity against various cancer cell lines. A study evaluating related compounds demonstrated IC50 values ranging from 0.3 to 24 µM against human breast adenocarcinoma (MCF7) cells, indicating promising anticancer properties .
In vitro evaluations have shown that derivatives can induce apoptosis in cancer cells and inhibit cell migration and cycle progression. Specifically, compounds with similar scaffolds have been noted to effectively disrupt DNA synthesis and induce cell cycle arrest .
The mechanism by which these compounds exert their biological effects often involves inhibition of specific kinases that are crucial for cancer cell proliferation. For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual inhibitors of EGFR and VEGFR2 pathways . Molecular docking studies suggest that these compounds interact with the ATP-binding sites of kinases, mimicking adenine and thereby blocking essential signaling pathways for tumor growth .
Case Studies
Several case studies illustrate the biological efficacy of compounds in this class:
- Case Study on MCF7 Cells :
- Phenotypic Screening :
Q & A
Q. Basic Research Focus :
- Acidic conditions (pH < 5) : Risk hydrolysis of the pyrimidinone ring, requiring neutral to slightly basic conditions (pH 7–8) for stability .
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize intermediates but may reduce yields due to competing side reactions .
Advanced Analysis :
Use in situ FTIR to monitor real-time degradation and adjust reaction parameters dynamically .
How can structure-activity relationship (SAR) studies improve this compound’s potency?
Q. Basic Research Focus :
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhances kinase inhibition .
- Cyclohexyl modification : Replacing cyclohexyl with smaller alkyl groups reduces steric hindrance, improving target binding .
Advanced Strategy :
Use fragment-based drug design (FBDD) to systematically test substituent combinations and optimize logP values .
What analytical methods detect degradation products under accelerated stability conditions?
Q. Basic Research Focus :
- HPLC-MS : Identifies hydrolyzed products (e.g., free pyrimidinone or propanamide fragments) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity to simulate long-term stability .
Advanced Protocol :
Pair LC-MS with molecular dynamics simulations to predict degradation pathways .
How can enantiomeric purity be assessed for chiral derivatives of this compound?
Q. Basic Research Focus :
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed data .
Advanced Consideration :
Synthesize and test individual enantiomers to correlate stereochemistry with biological activity .
What experimental designs resolve contradictions in reported bioactivity data?
Q. Basic Research Focus :
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and assay protocols (e.g., MTT vs. ATP-luminescence) .
- Dose-response curves : Compare EC50 values across studies to identify potency variations .
Advanced Resolution :
Meta-analysis of published data to identify confounding factors (e.g., solvent choice, incubation time) .
How can computational modeling predict off-target interactions?
Q. Basic Research Focus :
- Molecular docking : Screen against kinase databases (e.g., PDB, ChEMBL) to identify potential off-targets .
- Pharmacophore mapping : Align with known inhibitors of cytochrome P450 enzymes to assess metabolic risks .
Advanced Integration :
Combine docking with molecular dynamics (MD) simulations (≥100 ns) to evaluate binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
